Halofantrine hydrochloride Halofantrine hydrochloride Halofantrine is an antimalarial agent. It is active against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum (IC50s = 1.5-2.5 and 1.3-3.9 µg/L, respectively). Halofantrine reduces parasitemia in a mouse model of P. berghei infection with a 50% curative dose (CD50) value of 15 mg/kg. It also reduces parasitemia in an Aotus monkey model of P. falciparum infection (CD50 = 58.3 mg/kg). Formulations containing halofantrine have been used in the treatment of malaria.
Halofantrine hydrochloride is a blocker of delayed rectifier potassium current via the inhibition of hERG channel. It is an inhibitor of the hERG channel.
Brand Name: Vulcanchem
CAS No.: 36167-63-2
VCID: VC0529739
InChI: InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
SMILES: CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Molecular Formula: C26H31Cl3F3NO
Molecular Weight: 536.9 g/mol

Halofantrine hydrochloride

CAS No.: 36167-63-2

VCID: VC0529739

Molecular Formula: C26H31Cl3F3NO

Molecular Weight: 536.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Halofantrine hydrochloride - 36167-63-2

Description

Halofantrine hydrochloride is an antimalarial drug used primarily for the treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax. It belongs to the phenanthrene class of compounds, which also includes quinine and lumefantrine . Developed by SRI International for the Walter Reed Army Institute of Research, halofantrine was marketed by GlaxoSmithKline under the brand name Halfan .

Mechanism of Action

Halofantrine's exact mechanism of action is not fully understood, but it is believed to inhibit the polymerization of heme molecules by the parasite enzyme heme polymerase. This process leads to the accumulation of toxic heme within the parasite, ultimately causing its death . Additionally, halofantrine has been shown to bind to hematin and plasmepsin, a haemoglobin-degrading enzyme unique to malarial parasites .

Clinical Use and Efficacy

Halofantrine hydrochloride is used to treat mild to moderate malaria in adults who can tolerate oral medication. It is not used for prevention and has no effect on the sporozoite, gametocyte, or hepatic stages of the infection . In clinical trials, halofantrine demonstrated a high cure rate for acute uncomplicated malaria, with a mean fever clearance time of approximately 39 to 43 hours for P. vivax and P. falciparum, respectively .

Clinical Efficacy Data

SpeciesMean Fever Clearance Time (hours)Mean Parasitaemia Clearance Time (hours)
P. vivax39.147.7
P. falciparum43.255.1
Mixed Infection60.072.0

Side Effects and Safety Considerations

Halofantrine hydrochloride can cause several side effects, including abdominal pain, diarrhea, vomiting, rash, headache, itching, and elevated liver enzymes . The most significant safety concern is its cardiotoxicity, particularly the prolongation of the QT interval, which can lead to cardiac arrhythmias . Therefore, it should not be administered to patients with cardiac conduction defects or combined with other drugs like mefloquine .

Additional Research Findings

Recent studies have explored halofantrine's potential beyond antimalarial use. For instance, halofantrine hydrochloride has been found to enhance the antifungal properties of certain oxidative damage agents against Candida albicans, suggesting potential applications in treating fungal infections .

CAS No. 36167-63-2
Product Name Halofantrine hydrochloride
Molecular Formula C26H31Cl3F3NO
Molecular Weight 536.9 g/mol
IUPAC Name 3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol;hydrochloride
Standard InChI InChI=1S/C26H30Cl2F3NO.ClH/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23;/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3;1H
Standard InChIKey WANGFTDWOFGECH-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Canonical SMILES CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O.Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(1,3-dichloro-6-trifluoromethyl-9-phenanthryl)-3-di(n-butyl)aminopropanol HCl
Halfan
halofantrine
halofantrine hydrochloride
WR 171,699
WR 171669
WR-171,669
WR-171699
Reference 1: Taillardat-Bertschinger A, Perry CS, Galland A, Prankerd RJ, Charman WN. 2: Adjene JO, Agoreyo FO. Effects of halofantrine hydrochloride (halfan) on the 3: Khoo SM, Prankerd RJ, Edwards GA, Porter CJ, Charman WN. A physicochemical 4: Karle JM. X-ray crystal structure of the antimalarial agent (-)-halofantrine 5: Del Nero L, Lamizana L, Nebie I, Sare S, Bougouma L, Pietra V. In vivo 6: Gillespie SH, Msaki EP, Ramsay A, Ngowi FI, Fox R. A new micronized 7: Khan MA, Rehman GN, Qazi SA. Halofantrine hydrochloride--efficacy and safety 8: Mashako MN, Kingway MP, Kayembe N. [Halofantrine hydrochloride in the 9: Karle JM, Karle IL. Structure of the antimalarial halofantrine hydrochloride. 10: Wirima J, Khoromana C, Molyneux ME, Gilles HM. Clinical trials with
PubChem Compound 37392
Last Modified Aug 15 2023

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